molecular formula C12H12N2 B2914463 3-Methyl-4-(pyridin-4-yl)aniline CAS No. 82160-27-8

3-Methyl-4-(pyridin-4-yl)aniline

Cat. No.: B2914463
CAS No.: 82160-27-8
M. Wt: 184.242
InChI Key: XKXJJJZNTFAXFH-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyridin-4-yl)aniline is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.242. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds such as n-(pyridin-3-ylmethyl)aniline have been found to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase . These targets play crucial roles in various biochemical processes, including energy metabolism and inflammatory responses.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Based on its structural similarity to other aniline derivatives, it may be involved in pathways related to cellular signaling, inflammation, and energy metabolism .

Pharmacokinetics

Similar compounds like 4-(pyridin-4-yl)aniline have high gastrointestinal absorption and are permeable to the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown antiproliferative activity against certain cell lines , suggesting that 3-Methyl-4-(pyridin-4-yl)aniline might also have potential anticancer properties.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be affected by the solvent used, and its efficacy can be influenced by the presence of other interacting molecules in the cellular environment .

Properties

IUPAC Name

3-methyl-4-pyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXJJJZNTFAXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.